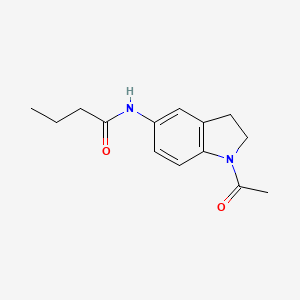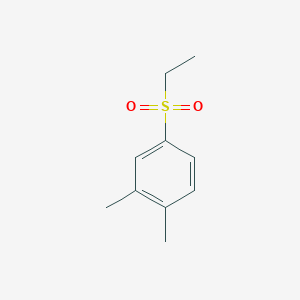
4-Ethylsulfonyl-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylsulfonyl-1,2-dimethylbenzene is an organic compound with the molecular formula C10H14O2S. It is a derivative of benzene, where the benzene ring is substituted with an ethylsulfonyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonyl-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1,2-dimethylbenzene (o-xylene) with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the electrophile: Ethylsulfonyl chloride reacts with aluminum chloride to form a highly reactive ethylsulfonyl cation.
Electrophilic attack: The ethylsulfonyl cation attacks the benzene ring of 1,2-dimethylbenzene, leading to the formation of the sulfonylated product.
Workup: The reaction mixture is quenched with water, and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylsulfonyl-1,2-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ethylsulfonyl group can yield ethylthiol derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethylsulfonyl-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4-Ethylsulfonyl-1,2-dimethylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethylsulfonyl group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. This deactivating effect is due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the intermediate carbocation formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylsulfonyl-1,2-dimethylbenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Chlorosulfonyl-1,2-dimethylbenzene: Contains a chlorosulfonyl group, which is more reactive than the ethylsulfonyl group.
4-Nitrosulfonyl-1,2-dimethylbenzene: Contains a nitrosulfonyl group, which has different electronic properties compared to the ethylsulfonyl group.
Uniqueness
4-Ethylsulfonyl-1,2-dimethylbenzene is unique due to the presence of the ethylsulfonyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of sulfonyl groups on aromatic systems and for designing new molecules with desired reactivity and properties.
Propiedades
IUPAC Name |
4-ethylsulfonyl-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-13(11,12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBOATFOHPLRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7484136.png)
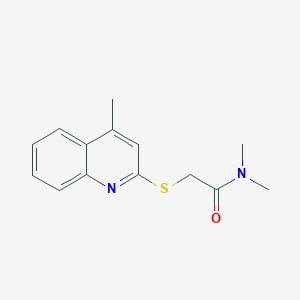
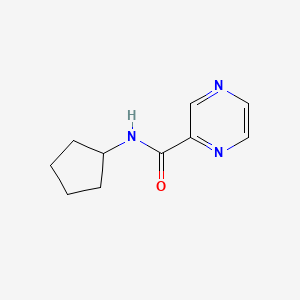
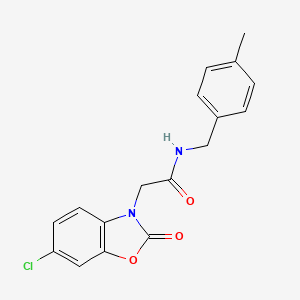
![(3S)-1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7484172.png)
![[2-(1-Adamantyl)-2-oxoethyl] 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7484173.png)
![[(2R)-1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B7484180.png)

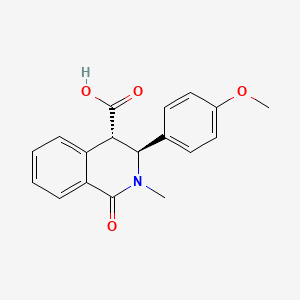
![[2-Oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7484202.png)
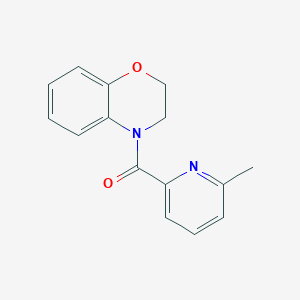
![(3S)-1-N-[4-[[(3S)-3-(diethylcarbamoyl)piperidine-1-carbonyl]amino]phenyl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B7484221.png)
![[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B7484226.png)
